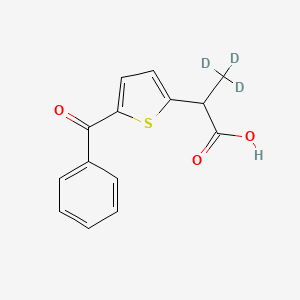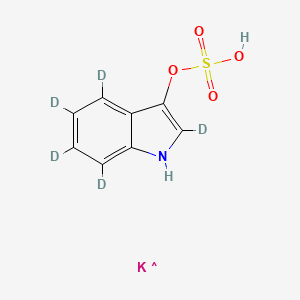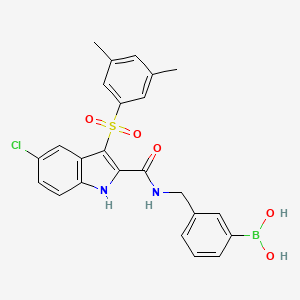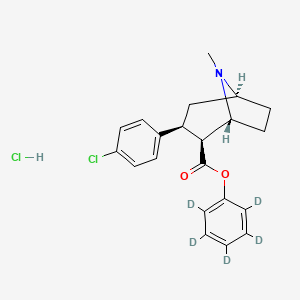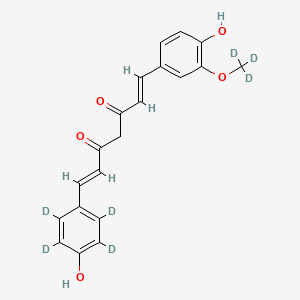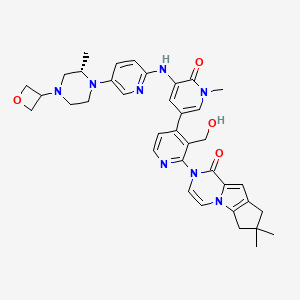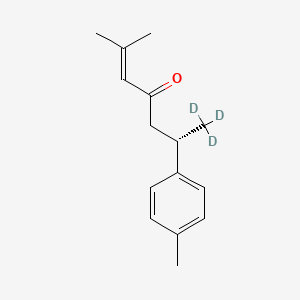
ar-Turmerone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ar-Turmerone-d3: is a deuterium-labeled derivative of ar-Turmerone, a major bioactive compound found in the essential oil of turmeric (Curcuma longa). This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumorigenic, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isolation from Turmeric Oleoresin: ar-Turmerone can be isolated from turmeric oleoresin using silica gel adsorbent, which is a cost-effective method.
Deuterium Labeling: The deuterium labeling of ar-Turmerone involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Extraction from Turmeric Oil: Industrial production of ar-Turmerone involves the extraction of turmeric oil from the rhizomes of Curcuma longa, followed by purification processes to isolate ar-Turmerone.
Chemical Synthesis:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ar-Turmerone can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: ar-Turmerone can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of ar-Turmerone include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for ar-Turmerone.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
Oxidized Derivatives: Oxidation of ar-Turmerone can lead to the formation of ketones and aldehydes.
Reduced Derivatives: Reduction reactions can produce alcohols and other reduced forms of ar-Turmerone.
Substituted Compounds: Substitution reactions can yield a variety of substituted ar-Turmerone derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Mosquito Repellent: ar-Turmerone has been studied as a structural and functional analogue of synthetic mosquito repellent N,N-Diethyl-meta-toluamide (DEET), showing comparable mosquito repellency.
Biology
Medicine
Anti-inflammatory: ar-Turmerone exhibits significant anti-inflammatory activity, which can be beneficial in treating various inflammatory conditions.
Anti-tumorigenic: The compound has demonstrated anti-tumorigenic properties, making it a potential candidate for cancer therapy.
Industry
Mécanisme D'action
Molecular Targets and Pathways
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): ar-Turmerone activates Nrf2, leading to the enhancement of cellular antioxidant potency and neuroprotection.
Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ): ar-Turmerone exerts hypoglycemic effects through the activation of PPAR-δ.
Odorant Binding Protein 1 (OBP1): ar-Turmerone interacts with OBP1, impairing the mosquito’s ability to recognize host body odor, similar to the action of DEET.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Turmerone: Another major component of turmeric oil with similar pharmacological properties.
β-Turmerone: A structurally related compound with comparable biological activities.
N,N-Diethyl-meta-toluamide (DEET): A synthetic mosquito repellent with structural and functional similarities to ar-Turmerone.
Uniqueness
Deuterium Labeling: The incorporation of deuterium atoms in ar-Turmerone-d3 enhances its stability and allows for detailed pharmacokinetic studies.
Neuroprotective Effects: This compound has shown unique neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
219.34 g/mol |
Nom IUPAC |
(6S)-7,7,7-trideuterio-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1/i4D3 |
Clé InChI |
NAAJVHHFAXWBOK-RAORYRQFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC(=O)C=C(C)C)C1=CC=C(C=C1)C |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
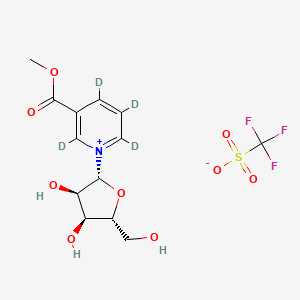
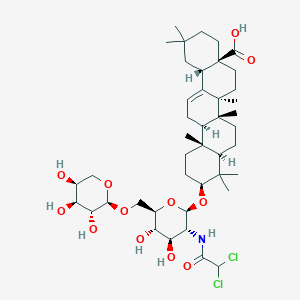
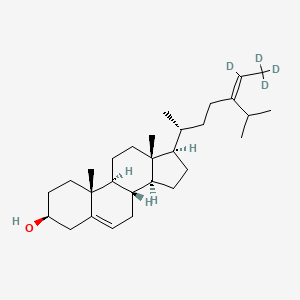
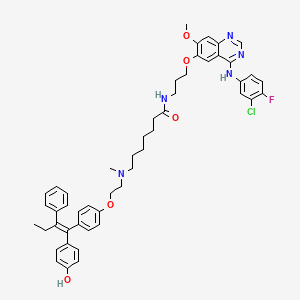
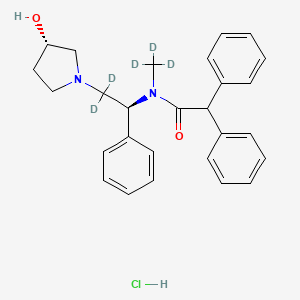
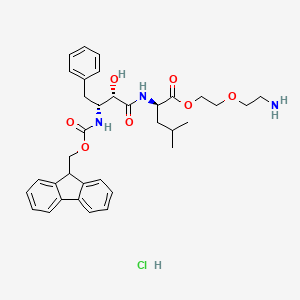
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
